2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE 2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE A series of 2,5-dimethoxy phenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring. Many are scheduled as illegal substances. 2C-C is described formally as 2,5-dimethoxy-4-chlorophenethylamine. A known hallucinogen, this compound stimulates monoamine receptor activity and inhibits the re-uptake of serotonin and norepinephrine in rat brain synaptosomes (IC50 = 31 and 63 μM, respectively). LC-MS/MS screening methods for this designer drug have been developed. This product is intended for forensic and research purposes.
Brand Name: Vulcanchem
CAS No.: 88441-15-0
VCID: VC0027190
InChI: InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
SMILES: COC1=CC(=C(C=C1CCN)OC)Cl.Cl
Molecular Formula: C10H15Cl2NO2
Molecular Weight: 252.135

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE

CAS No.: 88441-15-0

Cat. No.: VC0027190

Molecular Formula: C10H15Cl2NO2

Molecular Weight: 252.135

* For research use only. Not for human or veterinary use.

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE - 88441-15-0

Specification

Description A series of 2,5-dimethoxy phenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring. Many are scheduled as illegal substances. 2C-C is described formally as 2,5-dimethoxy-4-chlorophenethylamine. A known hallucinogen, this compound stimulates monoamine receptor activity and inhibits the re-uptake of serotonin and norepinephrine in rat brain synaptosomes (IC50 = 31 and 63 μM, respectively). LC-MS/MS screening methods for this designer drug have been developed. This product is intended for forensic and research purposes.
CAS No. 88441-15-0
Molecular Formula C10H15Cl2NO2
Molecular Weight 252.135
IUPAC Name 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
Standard InChI Key BKHKVQPFRTVWJY-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1CCN)OC)Cl.Cl
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator